molecular formula C9H8Cl2O2 B13320545 1-(2,3-Dichloro-4-hydroxyphenyl)propan-1-one

1-(2,3-Dichloro-4-hydroxyphenyl)propan-1-one

Cat. No.: B13320545
M. Wt: 219.06 g/mol
InChI Key: RMXOJYNNVIQETD-UHFFFAOYSA-N
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Description

1-(2,3-Dichloro-4-hydroxyphenyl)propan-1-one is an aromatic hydroxyketone characterized by a propan-1-one backbone substituted with a 2,3-dichloro-4-hydroxyphenyl group. Its synthesis is noted in commercial catalogs, with a purity of 95% and CAS number 1447024-75-0 . The presence of chlorine atoms and a hydroxyl group on the aromatic ring influences its reactivity, solubility, and biological interactions, making it a subject of comparative studies with similar compounds.

Properties

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

1-(2,3-dichloro-4-hydroxyphenyl)propan-1-one

InChI

InChI=1S/C9H8Cl2O2/c1-2-6(12)5-3-4-7(13)9(11)8(5)10/h3-4,13H,2H2,1H3

InChI Key

RMXOJYNNVIQETD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=C(C=C1)O)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,3-Dichloro-4-hydroxyphenyl)propan-1-one typically involves a Friedel-Crafts acylation reaction. The general procedure includes the reaction of 2,3-dichlorophenol with propionyl chloride in the presence of aluminum chloride (AlCl3) as a catalyst in carbon disulfide (CS2) solvent . The reaction mixture is refluxed, and the product is purified through flash column chromatography.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis likely follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

1-(2,3-Dichloro-4-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid under strong oxidizing conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like NaBH4, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,3-Dichloro-4-hydroxyphenyl)propan-1-one is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: Research explores its potential as a pharmacophore for developing new therapeutic agents.

    Industry: It is employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichloro-4-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbonyl groups play crucial roles in binding to these targets, influencing their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Halogen and Hydroxyl Substitutions

The compound’s structural analogs often differ in halogenation patterns, hydroxyl group positioning, or additional functional groups. Key examples include:

Compound Name Substituents Key Properties/Applications References
1-(2,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one 2,4-dichlorophenyl, 4-methylphenyl, enone Crystallography studies; potential as a scaffold for bioactive molecules
1-(2-Hydroxy-4-isobutoxyphenyl)-3-(pyridin-2-yl)propan-1-one Pyridinyl, isobutoxy, hydroxyl Evaluated as a flavouring agent; genotoxicity concerns
4-Fluoromethcathinone (1-(4-fluorophenyl)-2-(methylamino)propan-1-one) Fluorophenyl, methylamino Psychoactive properties; interacts with CNS targets
1-(3,4-Dimethoxyphenyl)propan-1-one 3,4-dimethoxyphenyl Intermediate in organic synthesis

Key Observations :

  • Halogen Effects: Chlorine substituents (as in the target compound) enhance lipophilicity and metabolic stability compared to fluorine analogs like 4-fluoromethcathinone .
  • Hydroxyl vs.

Physicochemical Properties

The target compound’s physicochemical profile is influenced by its substituents:

  • Solubility: Hydroxyl groups improve water solubility, but chlorine atoms counterbalance this by increasing hydrophobicity. In contrast, 4-fluoromethcathinone forms a water-soluble hydrochloride salt .
  • Stability: Dichloro substitution may enhance stability against oxidative degradation compared to non-halogenated analogs .

Biological Activity

1-(2,3-Dichloro-4-hydroxyphenyl)propan-1-one is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's structure, characterized by a hydroxyl group and two chlorine substituents on the phenolic ring, significantly influences its chemical properties and biological interactions.

The molecular formula of this compound is C9H8Cl2OC_9H_8Cl_2O, with a molecular weight of approximately 233.09 g/mol. The presence of the hydroxyl group enhances its ability to participate in hydrogen bonding, while the chlorine atoms increase its reactivity towards various biological targets.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown that the compound possesses a minimum inhibitory concentration (MIC) that varies depending on the specific strain tested. For example:

PathogenMIC (µg/mL)
Staphylococcus aureus0.22
Klebsiella pneumoniae0.25
Candida auris0.30

These findings indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

The antimicrobial activity of this compound is believed to stem from its ability to disrupt microbial cell membranes and inhibit key enzymatic pathways. Studies suggest that the compound may inhibit enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial replication and survival .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. In vitro assays using human cancer cell lines have shown that the compound can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells. The IC50 values for various cancer cell lines have been reported as follows:

Cancer Cell LineIC50 (µM)
A549 (lung cancer)15
MCF-7 (breast cancer)20
HeLa (cervical cancer)18

These results suggest that the compound may serve as a potential lead for the development of new anticancer therapies .

Study on Antimicrobial Resistance

A recent study investigated the efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly when compared to standard antibiotics like ciprofloxacin . This highlights its potential application in treating infections caused by resistant bacteria.

Exploration in Cancer Research

Another study focused on the anticancer activity of derivatives of this compound in various human cancer cell lines. The derivatives exhibited varying degrees of cytotoxicity and were found to enhance apoptosis markers significantly compared to untreated controls . This underscores the importance of further exploring structural modifications to optimize therapeutic efficacy.

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